molecular formula C13H18N2O2 B13750664 Methyl 3-(3-methylpiperazin-1-yl)benzoate CAS No. 1131622-66-6

Methyl 3-(3-methylpiperazin-1-yl)benzoate

Cat. No.: B13750664
CAS No.: 1131622-66-6
M. Wt: 234.29 g/mol
InChI Key: BTZCQJSKLLSXLC-UHFFFAOYSA-N
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Description

Methyl 3-(3-methylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It features a benzoate ester core linked to a 3-methylpiperazine moiety, a structural pattern seen in various pharmacologically active molecules. Piperazine derivatives are of significant interest in medicinal chemistry and are frequently investigated for their potential biological activities. Recent scientific literature highlights that methyl piperazine derivatives are being actively studied as novel anticancer agents. For instance, related compounds have demonstrated promising cytotoxicity in a panel of cancer cell lines, including A-549 (human lung carcinoma), HCT-116 (human colon carcinoma), and MIAPaCa-2 (human pancreatic carcinoma) . Some structurally similar piperazine-incorporated compounds have shown mechanism-based activity, such as fitting well into the active site of the Epidermal Growth Factor Receptor (EGFR), suggesting a potential role for these scaffolds in the development of targeted cancer therapies . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please refer to the Certificate of Analysis (COA) for lot-specific data, including CAS number and detailed characterization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131622-66-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 3-(3-methylpiperazin-1-yl)benzoate

InChI

InChI=1S/C13H18N2O2/c1-10-9-15(7-6-14-10)12-5-3-4-11(8-12)13(16)17-2/h3-5,8,10,14H,6-7,9H2,1-2H3

InChI Key

BTZCQJSKLLSXLC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1)C2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Methyl 3 3 Methylpiperazin 1 Yl Benzoate

Established Synthetic Routes to Methyl 3-(3-methylpiperazin-1-yl)benzoate

The primary and most direct method for the synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor.

Esterification Approaches from Benzoic Acid Precursors

The synthesis of the title compound is fundamentally achieved through the esterification of 3-(3-methylpiperazin-1-yl)benzoic acid. This process, a classic example of Fischer-Speier esterification, involves the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The equilibrium of this reaction must be shifted towards the product, which can be accomplished by using a large excess of methanol or by removing the water formed during the reaction. tcu.edu

An alternative conceptual approach involves the nucleophilic substitution of a suitable precursor, such as methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate), with 2-methylpiperazine (B152721). This reaction would typically be carried out in the presence of a base and a suitable solvent.

Reaction Conditions and Catalytic Systems in Synthesis

The esterification of benzoic acid derivatives is a well-studied transformation with a variety of effective catalytic systems. mdpi.comresearchgate.net For the synthesis of this compound from its benzoic acid precursor, several conditions can be employed.

Catalysts:

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a common and cost-effective catalyst for this type of esterification. tcu.eduresearchgate.net

Solid Acid Catalysts: To simplify purification and reduce corrosive waste, heterogeneous solid acid catalysts have been developed. researchgate.net Zirconium or titanium-based solid acids, for instance, have demonstrated high activity in the esterification of various benzoic acids with methanol. mdpi.com These catalysts can be filtered off after the reaction, simplifying the work-up procedure. mdpi.com

Other Systems: N-bromosuccinimide (NBS) has also been reported as an effective catalyst for the esterification of benzoic acids under mild conditions. mdpi.com

Reaction Conditions: The reaction is typically performed by refluxing the benzoic acid precursor in methanol, which serves as both the solvent and the reagent. researchgate.net Temperatures can range from 70°C to the boiling point of methanol. mdpi.com The reaction time varies depending on the catalyst and the specific substrate, ranging from a few hours to over 20 hours. mdpi.com To drive the reaction to completion, techniques like azeotropic distillation using a Dean-Stark trap can be employed to remove water, although this is more common with higher-boiling alcohols. tcu.edu

Catalyst Type Example Typical Conditions Advantages Reference
Mineral AcidConcentrated H₂SO₄Excess methanol, refluxLow cost, effective tcu.eduresearchgate.net
Solid AcidZr/Ti OxidesMethanol, 100-120°CRecoverable, less corrosive mdpi.com
HalogenatedN-Bromosuccinimide (NBS)Methanol, 70°CMild conditions mdpi.com

Advanced Synthetic Strategies for this compound and its Analogues

Beyond its initial synthesis, the structure of this compound offers multiple sites for further chemical modification, enabling the creation of a diverse library of analogues.

Functionalization of the Piperazine (B1678402) Moiety

The piperazine ring contains a secondary amine at the N4 position, which is a prime site for functionalization.

N-Alkylation: The secondary amine can be alkylated using various alkyl halides in the presence of a base. This allows for the introduction of a wide range of alkyl and substituted alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of N-amides. For example, treatment with benzoyl chloride would yield the corresponding N-benzoyl derivative.

Reductive Amination: The secondary amine can react with aldehydes or ketones to form an iminium intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-substituted derivatives.

Click Chemistry: The piperazine nitrogen can be functionalized with a propargyl group. The resulting terminal alkyne is a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form 1,2,3-triazole-containing analogues. nih.gov

Transformations of the Benzoate (B1203000) Ester Group

The methyl ester group is a versatile functional handle that can undergo several key transformations.

Hydrolysis: The ester can be readily hydrolyzed to the parent carboxylic acid, 3-(3-methylpiperazin-1-yl)benzoic acid, under either acidic or basic conditions (saponification). wikipedia.org This carboxylic acid can then be converted into other derivatives, such as amides or more complex esters.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, providing access to a variety of other esters.

Reduction: The ester can be reduced to the corresponding primary alcohol, (3-(3-methylpiperazin-1-yl)phenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amidation: Direct conversion of the ester to an amide can be achieved by heating with an amine, although conversion of the ester to the acyl chloride or activation of the corresponding carboxylic acid is often more efficient for this transformation.

Transformation Reagents Product Functional Group Reference
Hydrolysisaq. NaOH or H₃O⁺Carboxylic Acid wikipedia.org
ReductionLiAlH₄Primary Alcohol-
AmidationR₂NH, heatAmide-
TransesterificationR'OH, H⁺ or RO⁻Ester (new R' group)-

Regioselective Modifications on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the two existing groups.

The piperazinyl group is an amine derivative and is strongly activating and ortho-, para-directing.

The methyl ester group is deactivating and meta-directing. wikipedia.org

The powerful activating and directing effect of the piperazinyl group typically dominates. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the piperazinyl group (positions 2, 4, and 6 on the ring). The position meta to the ester (position 5) is also ortho to the piperazinyl group, making it a likely site for substitution.

Potential Reactions:

Nitration: Reaction with nitric acid and sulfuric acid would likely introduce a nitro group at the positions ortho or para to the piperazinyl substituent. wikipedia.org

Halogenation: Bromination or chlorination using reagents like Br₂ or Cl₂ with a Lewis acid catalyst would install a halogen atom, again directed by the piperazinyl group.

Friedel-Crafts Acylation/Alkylation: These reactions are often challenging on rings bearing strongly deactivating groups. However, the activating nature of the piperazine moiety might facilitate such transformations under specific conditions.

The precise outcome of these reactions can be influenced by steric hindrance from the existing substituents and the specific reaction conditions employed. mdpi.com

Exploration of Novel Synthetic Pathways and Mechanistic Insights

No literature detailing novel synthetic routes or mechanistic studies for this compound could be identified. Research on analogous compounds suggests that potential synthetic strategies could involve the nucleophilic substitution of a methyl 3-halobenzoate with 2-methylpiperazine or a Buchwald-Hartwig amination. However, without experimental data for the specific target compound, any discussion of reaction mechanisms, optimization, or novel methodologies would be purely speculative.

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

There is no available information regarding the stereoselective synthesis or chiral resolution of this compound or its derivatives. The 3-methylpiperazine moiety contains a chiral center, implying the existence of (R) and (S) enantiomers of the final compound. General approaches to obtaining enantiomerically pure piperazine derivatives include the use of chiral building blocks, asymmetric catalysis, and the resolution of racemic mixtures. rsc.orgnih.govnih.govresearchgate.netclockss.orggoogle.comresearchgate.net For instance, chiral resolution can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation. acs.org However, no studies have been published that apply these techniques to the specific compound .

Due to the absence of specific research on this compound, no data tables with detailed research findings can be generated.

Structural Diversification and Structure Activity/property Relationships Sar/spr of Methyl 3 3 Methylpiperazin 1 Yl Benzoate Derivatives

Design Principles for Methyl 3-(3-methylpiperazin-1-yl)benzoate Analogues

The rational design of analogues is guided by established medicinal chemistry principles, including bioisosterism and conformational control, to probe the molecular interactions between the compound and its biological target.

Bioisosteric replacement involves substituting a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. This strategy is employed to modulate potency, selectivity, and metabolic stability. For the this compound scaffold, several bioisosteric modifications can be proposed.

Piperazine (B1678402) Ring Analogues: The piperazine ring itself is a common motif in drug discovery, prized for its physicochemical properties. nih.gov However, it can be replaced with other cyclic diamines or heterocyclic structures to alter basicity, lipophilicity, and hydrogen bonding capacity. For instance, replacing the piperazine with morpholine (B109124) or pyrrolidine (B122466) has been shown in other chemical series to dramatically impact antiproliferative potency. nih.gov Another potential bioisostere could be a pyrrole (B145914) ring, leading to a compound like Methyl 3-(3-methylpyrrol-1-yl)benzoate.

Benzoate (B1203000) Moiety Replacements: The methyl benzoate group can be replaced with other aromatic systems, such as pyridine (B92270) or pyrimidine (B1678525) rings (e.g., a methyl nicotinate (B505614) moiety), to introduce heteroatoms that can act as hydrogen bond acceptors and alter the electronic distribution of the ring.

Ester Group Modifications: The methyl ester functional group can be substituted with bioisosteres like carboxylic acids, amides, or oxadiazoles. These changes can profoundly affect the compound's polarity, metabolic stability, and ability to form key interactions with a target protein.

Original GroupPotential Bioisostere(s)Rationale for Replacement
PiperazineMorpholine, Pyrrolidine, HomopiperazineModify pKa, solubility, and metabolic profile. nih.gov
Methyl EsterCarboxylic Acid, Amide, TetrazoleAlter polarity, hydrogen bonding potential, and metabolic stability.
Benzene (B151609) RingPyridine, ThiopheneIntroduce hydrogen bond acceptors/donors, modulate electronic properties.

Conformational analysis aims to understand the three-dimensional arrangement of a molecule, which is crucial for its interaction with a biological target. The flexibility of the this compound scaffold arises from the rotatable bond between the benzoate ring and the piperazine nitrogen, as well as the chair-boat-twist conformations of the piperazine ring itself.

Computational methods can be used to model the potential energy surface and identify low-energy conformers. researchgate.net Structural rigidification is a strategy to lock the molecule into a specific, biologically active conformation. This can reduce the entropic penalty upon binding to a target and may improve selectivity. Strategies for this scaffold could include:

Introducing double bonds or incorporating the rotatable bonds into a new ring system.

Fusing the benzoate ring with the piperazine ring to create a tricyclic system, thereby severely restricting conformational freedom.

Introducing bulky substituents that sterically hinder rotation around key bonds.

Positional Isomerism and Electronic Effects of Substituents on Derived Activities

The placement of substituents on the aromatic ring and the piperazine ring can have a significant impact on activity.

Isomerism on the Benzoate Ring: The position of the piperazine substituent on the benzoate ring (ortho, meta, or para) is critical. The parent compound is a meta-substituted benzoate. Moving the piperazine to the para-position would create Methyl 4-(3-methylpiperazin-1-yl)benzoate, which could alter the vector and distance of key functional groups, potentially disrupting or enhancing binding to a target.

Isomerism on the Piperazine Ring: The methyl group in the parent compound is at the 3-position. Its positional isomer, with the methyl group on the nitrogen atom, would be Methyl 3-(4-methylpiperazin-1-yl)benzoate. cymitquimica.com This change removes a hydrogen bond donor (the N-H group) and alters the steric and electronic profile of the piperazine ring.

Electronic Effects: The electronic properties of substituents added to the benzoate ring can modulate the scaffold's activity. Electron-donating groups (like methoxy (B1213986) or methyl) and electron-withdrawing groups (like nitro or chloro) alter the electron density of the aromatic ring. beilstein-journals.orgosti.gov These changes can influence the pKa of the piperazine nitrogens and the strength of aryl-pi interactions with a target. For example, in studies of other heterocyclic compounds, the addition of a halogen atom to a benzene ring was found to have a great impact on anti-tumor activity. nih.gov

Isomeric PositionCompound NameKey Difference
Benzoate (meta)This compoundParent Compound
Benzoate (para)Methyl 4-(3-methylpiperazin-1-yl)benzoateAlters substituent vector relative to the ester.
Piperazine (N4)Methyl 3-(4-methylpiperazin-1-yl)benzoateRemoves N-H group, alters basicity and sterics. cymitquimica.com

Impact of Piperazine Ring Substitutions on Structure-Activity Profiles

In related series of piperazine-containing molecules, N-substitution has been shown to be a critical determinant of biological activity and selectivity. nih.gov For instance, the introduction of various substituted indole (B1671886) rings, linked via an amide or methylene (B1212753) bridge, has been explored to optimize affinity for dopamine (B1211576) receptors. nih.gov Similarly, attaching different aryl rings to the piperazine nitrogen has been used to develop potent inhibitors of inflammatory caspases. researchgate.net These studies highlight a general principle: the N-substituent on a piperazine ring can be varied extensively to fine-tune biological activity.

N-H SubstitutionExample Substituent ClassPotential Impact
AlkylationEthyl, Propyl, BenzylIncreases lipophilicity, explores hydrophobic pockets.
AcylationBenzoyl, AcetylIntroduces hydrogen bond acceptors, may reduce basicity.
ArylationPhenyl, PyridylProbes for pi-stacking interactions, can significantly alter pharmacology.
Heterocyclic MoietiesIndole, Benzo[b]thiopheneCan introduce complex interaction patterns and improve affinity and selectivity. nih.gov

Systematic Structure-Activity Relationship Studies (SAR)

A systematic SAR study involves synthesizing and testing a matrix of analogues to deconvolute the contribution of each part of the molecule to its biological activity. For this compound, this would involve combining the strategies outlined above.

A hypothetical SAR campaign might proceed as follows, drawing on principles from published studies on related scaffolds. polyu.edu.hk

Benzoate Ring Exploration: Synthesize ortho, meta, and para isomers. Separately, introduce small electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -Cl) groups at various positions on the ring to map electronic and steric tolerance.

Piperazine Methyl Group: Remove the methyl group (to give Methyl 3-(piperazin-1-yl)benzoate) and move it to the N4 position to assess its role.

N4-Substituent Library: Using the most promising scaffold from the initial steps, synthesize a library of compounds with diverse substituents at the N4 position of the piperazine ring.

For example, a study on FPMINT analogues, which also contain a substituted piperazine, demonstrated the importance of specific moieties for activity. polyu.edu.hk Replacing a naphthalene (B1677914) group with a benzene ring abolished activity, but this could be restored by adding specific substituents back onto the benzene ring, showing a highly cooperative SAR. polyu.edu.hk

Analogue SeriesModificationObservation from Related Studies
Series A Positional IsomerismMoving a substituent from meta to para can restore or abolish activity. polyu.edu.hk
Series B Electronic SubstitutionAdding a halogen or methyl group to an aromatic ring can regain inhibitory activity. polyu.edu.hk
Series C Piperazine N-SubstitutionThe presence of a halogen on a phenyl ring attached to the piperazine can be essential for inhibitory effects. polyu.edu.hk

While no specific QSAR models for this compound analogues were identified, the methodology is a powerful tool for rational drug design. nih.gov QSAR attempts to build a mathematical relationship between the chemical properties of a series of compounds and their biological activity. mdpi.comnih.gov

A QSAR study for analogues of this compound would involve these general steps:

Data Set Generation: A series of analogues with a range of biological activities would be required.

Descriptor Calculation: For each analogue, a large number of molecular descriptors would be calculated. These can be classified as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Building: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build an equation that correlates a subset of the descriptors with the observed biological activity (e.g., pIC₅₀). nih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model generation). nih.gov

The resulting QSAR model could provide insights into which properties are most important for activity and guide the design of new, more potent compounds.

Descriptor ClassExample DescriptorsPotential Relevance to Scaffold
Electronic HOMO/LUMO energies, Natural Charge on AtomsRelates to reactivity, ability to participate in charge-transfer interactions. nih.gov
Steric Molecular Volume, Surface AreaDefines the size and shape requirements for binding to a target.
Hydrophobic LogP, Polar Surface Area (PSA)Influences membrane permeability and hydrophobic interactions with the target.
Topological Wiener Index, Kier & Hall IndicesEncodes information about molecular branching and connectivity.

Correlation of Molecular Geometry with Observed Properties

Conformation of the 3-methylpiperazine ring: The piperazine ring typically adopts a chair conformation to minimize steric and torsional strain. The methyl group at the 3-position can exist in either an axial or equatorial orientation. The equatorial position is generally more stable due to reduced steric hindrance. The conformational flexibility of the piperazine ring can be crucial for its biological activity, allowing it to adapt its shape to fit into a binding pocket.

Orientation of the benzoate group: The benzoate moiety is connected to the piperazine ring at the N1 position. The rotational freedom around the N-aryl bond will influence the relative orientation of the benzoate ring with respect to the piperazine ring. This orientation can affect the molecule's ability to engage in specific interactions with a biological target.

The interplay of these geometric features has a direct impact on the observed properties of this compound derivatives. For instance, the specific conformation of the piperazine ring and the orientation of the methyl group can influence the molecule's affinity and selectivity for a particular receptor. Molecular modeling and computational studies on related piperazine-containing compounds have demonstrated that subtle changes in geometry can lead to significant differences in biological activity.

Interactive Data Table: Hypothetical Geometrical Parameters and Their Potential Impact on Properties

While experimental data for this compound is not available to populate a detailed table, the following interactive table illustrates the hypothetical correlation between key geometrical parameters and observed properties based on general principles of medicinal chemistry and conformational analysis. This serves as a conceptual framework for understanding the importance of molecular geometry.

DerivativePiperazine ConformationMethyl Group OrientationDihedral Angle (Benzoate-Piperazine)Predicted Property Impact
Parent Compound ChairEquatorial (Predominantly)~40-60°Baseline activity/property
Derivative A (Axial-locked) Twisted-ChairAxial~70-90°Potentially reduced receptor binding due to steric clash. May alter solubility.
Derivative B (Planar analog) Planar (Forced)N/A~0-20°Increased rigidity could enhance binding to a specific planar pocket but may decrease entropy.
Derivative C (Ortho-substituted benzoate) ChairEquatorial>60°Steric hindrance from the ortho group could force a larger dihedral angle, altering target interaction.

Note: The values and predictions in this table are illustrative and not based on experimental data for the specified compounds.

Mechanistic Investigations and Molecular Interactions of Methyl 3 3 Methylpiperazin 1 Yl Benzoate and Its Analogues

In Vitro Biochemical Target Engagement Studies

In the realm of in vitro biochemical research, the engagement of "Methyl 3-(3-methylpiperazin-1-yl)benzoate" and its structural analogues with specific biological targets has been a subject of investigation. These studies are crucial for elucidating the molecular mechanisms that underpin the compound's pharmacological effects. The following subsections detail the findings from various biochemical assays, including enzyme inhibition, receptor binding and modulation, and the disruption of protein-protein interactions.

Enzyme Inhibition Assays (e.g., Lactoperoxidase, Monoacylglycerol Lipase, WDR5)

The inhibitory potential of methyl benzoate (B1203000) derivatives against various enzymes has been explored to understand their therapeutic promise. While direct inhibitory data for "this compound" is not extensively available, studies on analogous compounds provide valuable insights.

Lactoperoxidase (LPO) , an oxidoreductase enzyme found in milk, has been a target of interest. Research has demonstrated that methyl benzoate derivatives can act as inhibitors of LPO. researchgate.net In one study, a series of methyl benzoate compounds were evaluated for their LPO inhibitory activity, with inhibition constants (Ki) ranging from 0.033 ± 0.004 to 1540.011 ± 460.020 μM. researchgate.net Notably, methyl 2-amino-3-bromobenzoate was identified as a particularly potent inhibitor with a Ki value of 0.033 ± 0.004 μM. researchgate.net This suggests that the methyl benzoate scaffold is a viable starting point for the design of LPO inhibitors.

Monoacylglycerol Lipase (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). doi.org The inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. researchgate.netnih.gov While direct inhibition of MAGL by "this compound" has not been reported, the broader class of compounds bearing piperidine (B6355638) or piperazine (B1678402) moieties has been investigated. For instance, diphenylsulfide-benzoylpiperidine derivatives have been shown to exhibit potent, reversible, and selective MAGL inhibition in the low nanomolar range. nih.gov The search for novel MAGL inhibitors with new chemical scaffolds remains an active area of research. frontiersin.org

WD repeat-containing protein 5 (WDR5) is a scaffold protein involved in the assembly of histone methyltransferase complexes, making it a target in cancer therapy. nih.gov The development of small molecule inhibitors that block the interaction of WDR5 with its binding partners is a key area of focus. nih.gov Although there is no specific data on the inhibition of WDR5 by "this compound," the exploration of diverse chemical scaffolds for WDR5 inhibition is ongoing.

Table 1: Inhibitory Activity of Selected Methyl Benzoate Derivatives against Lactoperoxidase
CompoundInhibition Constant (Ki) in μM
Methyl 2-amino-3-bromobenzoate0.033 ± 0.004
Other Methyl Benzoate DerivativesRanged from 0.033 to 1540.011
Data from a study on various methyl benzoate derivatives. researchgate.net

Receptor Binding and Modulation Profiling (e.g., G-Protein-Coupled Receptor 84, PD-1/PD-L1)

The interaction of "this compound" and its analogues with cell surface receptors is another critical aspect of their mechanistic profile.

G-Protein-Coupled Receptor 84 (GPR84) is an orphan receptor that has been implicated in inflammatory processes. The discovery of ligands for GPR84 is an area of active research. While there is no direct evidence of "this compound" binding to GPR84, the exploration of diverse small molecules as modulators of this receptor is ongoing.

The Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) interaction is a critical immune checkpoint that cancer cells exploit to evade the immune system. nih.gov The development of small molecule inhibitors that disrupt this interaction is a promising strategy in cancer immunotherapy. nih.gov Various bioassays, such as the homogeneous time-resolved fluorescence (HTRF) assay and luciferase reporter assays, are employed to screen for and characterize such inhibitors. nih.govmdpi.comyoutube.com While the activity of "this compound" in this context has not been reported, the search for novel small molecule inhibitors of the PD-1/PD-L1 interaction is a significant focus in oncology research. rsc.org

Analysis of Protein-Protein Interaction Disruption

The ability of small molecules to disrupt protein-protein interactions (PPIs) is a burgeoning area of drug discovery. nih.gov While specific data for "this compound" is limited, studies on analogues provide valuable insights. For instance, a class of N-methylpiperazinyl flavones has been investigated for their ability to disrupt the interaction between amyloid-beta oligomers (Aβo) and the cellular prion protein (PrPC), an interaction implicated in Alzheimer's disease. researchgate.net One such C-glucosyl flavone (B191248) analogue demonstrated a 41% inhibition of the Aβo-PrPC interaction at a concentration of 10 μM. researchgate.net This highlights the potential of the N-methylpiperazine moiety, a key structural feature of the subject compound, to be involved in the modulation of PPIs. researchgate.netresearchgate.net

Cellular Mechanistic Studies (non-human, pre-clinical models)

Cell-based assays provide a more physiologically relevant context to study the mechanisms of action of a compound. The following sections detail the findings from cellular studies involving methyl benzoate and its analogues.

Cell-Based Functional Assays and Pathway Modulation

The cytotoxic effects of methyl benzoate have been evaluated in various human cell lines. In one study, methyl benzoate was tested against human embryonic kidney (HEK293), colon (CACO2), and neuronal (SH-SY5Y) cells. nih.gov The results indicated that methyl benzoate exhibited modest cytotoxicity. nih.gov In CACO2 cells, cell viability was reduced to less than 50% at a concentration of 11 mM. nih.gov The half-maximal lethal concentration (LC50) was determined to be 5.4 mM for HEK293 cells and 6.1 mM for SH-SY5Y cells. nih.gov These findings provide a baseline understanding of the cellular tolerance to the methyl benzoate scaffold.

Table 2: Cytotoxicity of Methyl Benzoate in Human Cell Lines
Cell LineLC50 (mM)
HEK2935.4
SH-SY5Y6.1
Data from a study evaluating the in vitro cytotoxicity of methyl benzoate. nih.gov

Investigation of Intracellular Targets (e.g., amyloidogenic processing, DNA methylation)

Amyloidogenic Processing: The accumulation of amyloid-beta (Aβ) peptides is a key event in the pathogenesis of Alzheimer's disease. nih.gov Research has explored the potential of benzoate compounds to modulate Aβ levels. A secondary analysis of a randomized clinical trial on sodium benzoate revealed that at effective doses, it significantly reduced the levels of Aβ1-40 and the total sum of Aβ peptides (Aβ1-40 plus Aβ1-42) in the blood of patients with Alzheimer's disease. nih.gov This suggests that the benzoate moiety could play a role in modulating amyloidogenic pathways.

Elucidation of Molecular Recognition and Binding Modes

The molecular recognition of this compound and its analogues is fundamentally governed by the principles of non-covalent interactions between the ligand and its biological target. The specific arrangement of functional groups—the benzoate ester, the piperazine ring, and the methyl group—dictates the compound's ability to form hydrogen bonds, engage in hydrophobic interactions, and establish van der Waals forces within a receptor's binding pocket.

While direct crystallographic or NMR spectroscopic data for this compound bound to a specific target are not extensively available in the public domain, molecular docking studies of analogous compounds provide valuable insights into potential binding modes. For instance, studies on various piperazine-containing molecules often highlight the critical role of the piperazine nitrogen atoms. These nitrogens can act as hydrogen bond acceptors, or, if protonated, as hydrogen bond donors, forming key interactions with amino acid residues such as aspartate, glutamate, or serine in a binding site.

The benzoate portion of the molecule typically engages in hydrophobic and aromatic interactions. The phenyl ring can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan within the target protein. The methyl ester group may also contribute to binding through dipole-dipole interactions or by acting as a hydrogen bond acceptor. The methyl group on the piperazine ring can influence the compound's conformation and may fit into a small hydrophobic pocket, contributing to binding affinity and selectivity.

Molecular docking simulations of various benzoyl and cinnamoyl piperazine amides as tyrosinase inhibitors have indicated that substituents on the piperazine ring can perform important interactions within the enzyme, potentially explaining differences in potency among analogues. Similarly, in studies of benzoheterocyclic 4-aminoquinolines, which include a piperazine moiety, docking simulations have been used to identify the most stable binding conformations and key hydrogen bonding interactions.

Kinetic and Thermodynamic Characterization of Ligand-Target Interactions

The interaction between a ligand like this compound and its biological target can be quantitatively described by its kinetic and thermodynamic parameters. These parameters provide a deeper understanding of the binding mechanism, the stability of the ligand-target complex, and the forces driving the association.

Thermodynamics of ligand binding provide insight into the driving forces of the interaction. The change in Gibbs free energy (ΔG) upon binding is related to the binding affinity and can be dissected into its enthalpic (ΔH) and entropic (ΔS) components using the equation: ΔG = ΔH - TΔS.

Enthalpy (ΔH) reflects the change in heat content of the system upon binding and is typically associated with the formation of non-covalent bonds such as hydrogen bonds and van der Waals interactions. A negative ΔH indicates that bond formation is favorable and the process is exothermic.

Entropy (ΔS) represents the change in the randomness or disorder of the system. Binding events can lead to a decrease in entropy as the translational and rotational freedom of the ligand and parts of the protein are restricted. However, the release of ordered water molecules from the binding site can lead to a favorable increase in entropy.

Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the heat changes upon binding, allowing for the determination of K_d, ΔH, and ΔS in a single experiment. Although specific thermodynamic data for this compound is not available, studies on other methyl benzoate derivatives interacting with proteins like bovine serum albumin have shown that the binding can be enthalpy-driven, suggesting that hydrogen bonding and van der Waals forces play a crucial role.

The following table illustrates the type of thermodynamic data that can be obtained for ligand-target interactions, based on findings for analogous compounds.

ParameterDescriptionTypical Values for Favorable Binding
Kd (Dissociation Constant) A measure of binding affinity. Lower values indicate stronger binding.nM to µM range
ΔG (Gibbs Free Energy) The overall energy change upon binding. A negative value indicates a spontaneous interaction.Negative
ΔH (Enthalpy) The heat change upon binding. A negative value indicates an exothermic process driven by bond formation.Negative or Positive
ΔS (Entropy) The change in disorder upon binding. A positive value indicates an increase in disorder, often due to the hydrophobic effect.Positive or Negative

Understanding the kinetic and thermodynamic profile of this compound and its analogues is essential for structure-activity relationship (SAR) studies and for the rational design of new molecules with improved affinity and selectivity for their biological targets.

Computational and Theoretical Chemistry Studies of Methyl 3 3 Methylpiperazin 1 Yl Benzoate

Molecular Docking and Ligand-Protein Interaction Prediction

No molecular docking studies involving "Methyl 3-(3-methylpiperazin-1-yl)benzoate" were found in the reviewed literature. To report on this topic, research would be needed that computationally screens this compound against specific protein targets. Such studies would provide data on binding affinities (e.g., docking scores in kcal/mol), identify key interacting amino acid residues within a protein's active site, and describe the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking). Without these primary studies, any discussion of its ligand-protein interactions would be purely speculative.

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO Analysis)

There is no evidence of published quantum chemical calculations, such as those using Density Functional Theory (DFT), for "this compound." A proper analysis would require data on its optimized molecular geometry, electronic properties, and orbital energies. Specifically, information on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial for understanding its chemical reactivity, kinetic stability, and electronic transitions. The HOMO-LUMO energy gap is a key parameter that indicates the molecule's excitability and ability to engage in charge transfer, but these values have not been calculated or reported for this compound.

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, providing insights into its conformational flexibility and stability in various environments (e.g., in solution or when bound to a protein). No literature detailing MD simulations or conformational sampling for "this compound" systems could be located. Such research would be necessary to understand its structural dynamics, which are critical for its interaction with biological targets.

Ligand-Based and Structure-Based Computational Design Methodologies

This compound does not appear in published studies as a lead compound, a fragment for elaboration, or as part of a library in either ligand-based or structure-based drug design campaigns. Reports in this area would typically describe how the structure of "this compound" was used to develop pharmacophore models or how it was designed or modified based on the three-dimensional structure of a target protein. The absence of such studies means its role in computational design methodologies cannot be discussed.

In Silico Pharmacokinetic Predictions and Physicochemical Descriptors in Computational Design

While general physicochemical properties can be estimated by software, specific, published in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for "this compound" are not available. A comprehensive analysis would require data tables of predicted properties such as lipophilicity (logP), aqueous solubility (logS), blood-brain barrier permeability, and potential for cytochrome P450 enzyme inhibition. Without these dedicated studies, a reliable profile of its drug-likeness and pharmacokinetic properties cannot be constructed.

Applications and Emerging Research Areas for Methyl 3 3 Methylpiperazin 1 Yl Benzoate Derivatives

Role as a Versatile Synthetic Building Block in Complex Molecule Synthesis

The methyl 3-(3-methylpiperazin-1-yl)benzoate core structure serves as a crucial intermediate and versatile building block in the synthesis of more complex, biologically active molecules. The inherent reactivity of the piperazine (B1678402) nitrogen and the benzoate (B1203000) ester allows for a wide array of chemical modifications, making it an ideal starting point for creating diverse chemical libraries.

The synthesis of asymmetric aromatic 1,3-diketones, for instance, utilizes benzoate derivatives as foundational materials. These diketones are valuable ligands for constructing highly emissive metal complexes used in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The process often involves the reaction of a benzotriazole (B28993) amide of an isophthalic acid monomethyl ester with other reagents, highlighting the utility of the benzoate moiety in constructing larger, functional molecules.

Furthermore, the piperazine ring is a common feature in many pharmacologically active compounds, and its incorporation often enhances a molecule's physicochemical properties, such as solubility and bioavailability. Synthetic routes have been developed to produce various derivatives, including those where the methyl ester is hydrolyzed to a carboxylic acid or where substitutions are made on the piperazine ring, further expanding the synthetic possibilities. The adaptability of this scaffold is evident in its use to create precursors for significant drugs like Imatinib, where a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, is a key intermediate.

Development as Chemical Probes and Mechanistic Tools in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that target's biological function. Derivatives of the piperazine benzoate scaffold have been instrumental in the development of such probes, particularly in the field of epigenetics.

A prominent example is OICR-9429 , a potent and selective chemical probe for WD repeat-containing protein 5 (WDR5). OICR-9429 was developed through structure-based optimization of a scaffold that shares similarities with this compound derivatives. It acts as an antagonist of the WDR5-mixed-lineage leukemia 1 (MLL1) interaction. This probe has been crucial for dissecting the biological role of WDR5 in cellular processes. By selectively inhibiting the WDR5-MLL1 interaction, OICR-9429 allows researchers to study the downstream effects on histone methylation and gene expression, thereby elucidating the mechanism of action of the MLL1 complex.

The development of such probes requires a deep understanding of structure-activity relationships. For OICR-9429, the methylpiperazine moiety plays a key role in binding to the WDR5 pocket, antagonizing the binding of the MLL peptide. The availability of a closely related but inactive compound, OICR-0547, as a negative control further enhances the utility of OICR-9429 as a mechanistic tool, allowing for more rigorous validation of experimental findings. The successful development of OICR-9429 showcases the potential of the broader class of piperazine-containing compounds to serve as valuable tools for fundamental biological research.

Preclinical Research in Disease Models (non-human)

Exploration in Oncology Research (e.g., WDR5 Inhibition, Anti-cancer Agent Development)

The dysregulation of epigenetic modifiers is a hallmark of many cancers, making them attractive therapeutic targets. WDR5, a scaffolding protein essential for the assembly and activity of MLL1 histone methyltransferase complexes, is implicated in various cancers, including mixed lineage leukemia (MLL).

Derivatives based on the piperazine-benzoate scaffold have been central to the development of WDR5 inhibitors. The chemical probe OICR-9429 , N-(4-(4-methylpiperazin-1-yl)-3′-(morpholinomethyl)-[1,1′-biphenyl]-3-yl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxamide, is a high-affinity WDR5 inhibitor that competitively blocks the interaction between WDR5 and MLL. This disruption suppresses histone H3K4 trimethylation, a critical mark for active gene transcription, leading to anti-proliferative effects in cancer cells.

Preclinical studies have demonstrated the efficacy of WDR5 inhibitors in various cancer models. OICR-9429 has shown activity against bladder cancer (BCa) cells, where it reduces cell viability, inhibits proliferation by regulating the G1/S phase transition, and enhances apoptosis. Furthermore, it has been shown to suppress the metastatic behavior of bladder cancer cells and increase their sensitivity to cisplatin. The development of these inhibitors has established WDR5 as a viable therapeutic target for cancers that are dependent on the MLL complex, including certain types of leukemia and solid tumors like pancreatic and prostate cancer.

CompoundTargetMechanism of ActionPreclinical Cancer ModelObserved EffectsIC50 Values
OICR-9429WDR5Antagonist of WDR5-MLL1 interaction, suppresses H3K4 trimethylationBladder Cancer (T24, UM-UC-3, TCCSUP cell lines)Reduced cell viability, inhibited proliferation, enhanced apoptosis, suppressed metastasis67.74 µM (T24), 70.41 µM (UM-UC-3), 121.42 µM (TCCSUP)
Piperazine-substituted 1,2,4-triazolesVarious cancer cell linesCytotoxicityHuman cancer cell lines (U937, HL-60)Potent anticancer activityNot specified

Investigations in Neurodegenerative Research (e.g., Amyloidogenic Processing Modulation)

The multifactorial nature of neurodegenerative diseases like Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. The piperazine and benzoate moieties are found in various compounds designed to tackle the complex pathology of AD, which includes cholinergic deficiency, amyloid-β (Aβ) plaque accumulation, and neuroinflammation.

One promising strategy involves the inhibition of Aβ aggregation. A novel series of benzothiazole–piperazine hybrids were rationally designed and shown to exhibit modest to strong inhibition of Aβ₁₋₄₂ aggregation. Compound 12 from this series emerged as a potent molecule, demonstrating a 53.30% inhibition of Aβ₁₋₄₂ aggregation. This compound also exhibited balanced functions with effective and selective inhibition against acetylcholinesterase (AChE), another key target in AD therapy.

Another approach focuses on disrupting the interaction between Aβ oligomers (Aβo) and the cellular prion protein (PrPC), a key event in Aβo-induced neurodegeneration. A library of N-methylpiperazinyl flavones was synthesized, and their ability to inhibit this interaction was evaluated. The C-glucosyl derivative of one such flavone (B191248) was found to be the most effective, inhibiting the PrPC-Aβo interaction by 41% at a concentration of 10 µM. These findings highlight the potential of piperazine-containing scaffolds as platforms for developing novel therapeutics for Alzheimer's disease.

Antiviral Studies (e.g., Hepatitis C Virus Inhibition)

The piperazine nucleus is a key component in the development of various antiviral agents due to its favorable physicochemical properties and its ability to be readily modified. Research into derivatives containing this scaffold has identified promising inhibitors of the Hepatitis C virus (HCV).

A study focused on the optimization of a modest HCV inhibitor, 4-(piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, led to the development of a new 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold with significantly enhanced antiviral activity. Through structure-activity relationship studies, a highly effective HCV inhibitor, designated as compound 35 (L0909) , was identified. This compound exhibited potent anti-HCV activity with a half-maximal effective concentration (EC₅₀) of 0.022 μM and a high selectivity index (SI > 600).

Mechanistic studies revealed that L0909 blocks HCV replication by acting on the virus entry stage. Importantly, this compound was effective against clinically resistant HCV mutants and showed a synergistic effect when combined with other clinical drugs. Further pharmaceutical evaluation demonstrated that L0909 is orally available, long-lasting, and has low in vivo toxicity, marking it as a promising candidate for further development as an HCV entry inhibitor.

CompoundVirus TargetMechanism of ActionEC50Selectivity Index (SI)Key Findings
Compound 35 (L0909)Hepatitis C Virus (HCV)Inhibits HCV entry0.022 µM> 600Orally available, effective against resistant mutants, synergistic with other drugs.

Anti-inflammatory Research (e.g., Interleukin-6 Release Modulation)

Piperazine derivatives have been widely investigated for their anti-inflammatory properties. These compounds often exert their effects by modulating the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

In one study, a new piperazine compound, LQFM182 ((4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone), was shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. Another study on novel diketopiperazine alkaloids from a marine-derived fungus found that compounds 1 and 2 could markedly decrease the mRNA levels of IL-1β, IL-6, and TNF-α in LPS-stimulated RAW264.7 cells. Specifically, compound 2 reduced IL-6 levels by 82.3%.

Furthermore, piperazine ferulate (PF) has been shown to attenuate inflammatory responses in diabetic nephropathy by decreasing serum levels of TNF-α, IL-6, IL-1β, and IL-18 in rat models. In vitro, PF also reversed high glucose-induced increases in IL-6 and TNF-α in rat podocytes. These studies underscore the potential of piperazine-containing structures to serve as a basis for the development of new anti-inflammatory agents that act by modulating key cytokine pathways.

Compound/DerivativeModel SystemCytokine ModulatedKey Finding
LQFM182Carrageenan-induced pleurisy in miceIL-1β, TNF-αReduced levels of pro-inflammatory cytokines.
Diketopiperazine alkaloid 2LPS-stimulated RAW264.7 macrophagesIL-1β, IL-6, TNF-αDecreased IL-6 mRNA levels by 82.3%.
Piperazine Ferulate (PF)Diabetic nephropathy rat model and high glucose-treated rat podocytesIL-6, IL-18, TNF-α, IL-1βDecreased serum and cellular levels of multiple pro-inflammatory cytokines.

Materials Science Applications (e.g., Ligands for Metal Complexes, Organic Light-Emitting Diodes)

The exploration of derivatives of this compound in the realm of materials science is a nascent field with limited publicly available research. Extensive searches for applications of these specific derivatives as ligands for metal complexes or in the fabrication of Organic Light-Emitting Diodes (OLEDs) have not yielded significant, specific findings. This suggests that while the broader class of piperazine-containing compounds is of interest in various scientific domains, the focused application of this compound derivatives in materials science is an area that remains largely to be explored. Future research may yet uncover potential in this domain, but at present, the scientific literature does not highlight their use in these specific applications.

Design and Synthesis of New Chemical Entities with Multi-Targeted Activities

The piperazine moiety is a well-established and highly valued scaffold in medicinal chemistry, frequently incorporated into the design of new chemical entities with a wide array of pharmacological activities. researchgate.netmuseonaturalistico.it Derivatives of this compound, by virtue of their core piperazine structure, are positioned within this active area of research. The design and synthesis of such derivatives often focus on achieving multi-targeted activities, a strategic approach in modern drug discovery aimed at enhancing therapeutic efficacy and mitigating the potential for drug resistance. nih.govnih.gov

The versatility of the piperazine ring, with its two nitrogen atoms, allows for systematic structural modifications to modulate the pharmacological profile of the resulting compounds. researchgate.net Researchers can introduce a variety of substituents to fine-tune the interactions of these molecules with biological targets. museonaturalistico.it The overarching goal is to develop single molecules that can interact with multiple targets involved in a disease pathway, potentially leading to improved treatment outcomes. nih.gov

A significant focus of research into piperazine derivatives has been in the area of central nervous system (CNS) disorders. nih.gov Many of these compounds are designed to interact with monoamine neurotransmitter systems, such as dopamine (B1211576) and serotonin receptors. nih.govnih.gov For example, studies have reported the optimization of novel amide-piperazine derivatives that exhibit high affinity for D2, 5-HT1A, and 5-HT2A receptors, positioning them as promising candidates for multi-target antipsychotics. nih.gov The design strategy often involves a multi-ligand approach to achieve a desired polypharmacological profile. nih.gov

The synthesis of these multi-targeted agents can be achieved through various synthetic routes. nih.govresearchgate.net Common strategies include the N-alkylation of the piperazine ring through nucleophilic substitution or reductive amination. nih.gov These methods allow for the introduction of diverse functional groups that can influence the compound's affinity for different biological targets. The development of novel synthetic methodologies continues to be an active area of research to facilitate the creation of libraries of piperazine derivatives for biological screening. mdpi.com

The broad spectrum of biological activities exhibited by piperazine derivatives underscores their importance in drug discovery. wisdomlib.org These activities include, but are not limited to, anticancer, antidepressant, antiviral, and anti-inflammatory properties. researchgate.netwisdomlib.org The ability to design and synthesize piperazine-based molecules with multi-targeted activities offers a promising avenue for the development of new and more effective therapeutics for a range of diseases. museonaturalistico.it

Future Research Horizons for this compound

The compound this compound, a notable member of the piperazine class of compounds, stands at a promising intersection of synthetic chemistry and pharmacology. The piperazine heterocycle is a "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. nih.govmdpi.com As research continues to evolve, several key areas represent the future of investigation for this compound and its derivatives, aiming to unlock its full therapeutic potential. These future directions span from innovative synthetic strategies to the application of cutting-edge computational tools and deeper biological exploration.

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(3-methylpiperazin-1-yl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the coupling of a benzoate ester precursor with a substituted piperazine. Key steps include:

  • Nucleophilic substitution : Reacting methyl 3-bromobenzoate with 3-methylpiperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate amine coupling .
  • Purification : Recrystallization using ethanol or chromatography (silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .
    Optimization focuses on controlling temperature (60–80°C), solvent choice, and stoichiometric ratios to minimize byproducts like unreacted piperazine or dimerization products.

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • X-ray crystallography : SHELX software refines crystal lattice parameters and anisotropic displacement parameters, resolving bond angles and torsion stresses in the piperazine-benzoate linkage .
  • Spectroscopic methods :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., methylpiperazine C–H signals at δ 2.4–3.1 ppm; benzoate ester carbonyl at ~168 ppm) .
    • HRMS : Validates molecular formula (e.g., [M+H]⁺ at m/z 275.1502 for C₁₄H₁₈N₂O₂) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening includes:

  • Antimicrobial assays : Disk diffusion against S. aureus and E. coli to test inhibition zones .
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ values measured via fluorescence or colorimetry) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ .

Advanced Research Questions

Q. How do structural modifications influence its biological activity and selectivity?

Structure-Activity Relationship (SAR) studies focus on:

  • Piperazine substituents : Replacing the 3-methyl group with bulkier alkyl chains (e.g., isopropyl) reduces solubility but enhances kinase binding affinity .
  • Benzoate ester hydrolysis : Replacing the methyl ester with ethyl or tert-butyl groups alters metabolic stability and bioavailability .
    Data from analogs (e.g., ethyl 4-(4-acetylpiperazin-1-yl) derivatives) show that acetylated piperazines improve blood-brain barrier penetration .

Q. How can contradictions between in vitro efficacy and in vivo toxicity be resolved?

  • Metabolic profiling : LC-MS/MS identifies toxic metabolites (e.g., demethylated benzoate derivatives) that accumulate in liver microsomes .
  • Dosing optimization : Adjusting administration routes (e.g., intraperitoneal vs. oral) mitigates hepatotoxicity observed in rodent models .
  • Target validation : CRISPR knockouts confirm whether off-target effects (e.g., unintended kinase inhibition) drive toxicity .

Q. What analytical methods ensure batch consistency in pharmacokinetic studies?

  • HPLC-DAD : Uses a C18 column (mobile phase: acetonitrile/0.1% TFA) to quantify plasma concentrations (LOQ: 10 ng/mL) .
  • Chiral chromatography : Resolves enantiomers (e.g., using amylose-based columns) for stereospecific metabolism studies .
  • Calibration standards : High-purity reference materials (e.g., 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid derivatives) validate assays .

Q. What computational tools predict its pharmacokinetic and pharmacodynamic properties?

  • Molecular docking (AutoDock Vina) : Models interactions with ATP-binding pockets in kinases (e.g., EGFR), prioritizing derivatives with lower binding energies .
  • ADMET prediction (SwissADME) : Forecasts logP (2.1), bioavailability (70%), and CYP450 inhibition risks .
  • MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. How are crystallographic challenges (e.g., twinning) addressed during structure refinement?

  • SHELXL refinement : Uses TWIN and BASF commands to model twinned crystals, improving R-factor convergence (<5%) .
  • WinGX/ORTEP visualization : Annotates anisotropic displacement ellipsoids to identify disorder in the piperazine ring .
  • High-resolution data : Synchrotron radiation (λ = 0.7 Å) resolves ambiguous electron density in the ester group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.